3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
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Overview
Description
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multiple steps, including the formation of the thiazolidinone ring and the pyrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid include other thiazolidinone derivatives and pyrazole-containing compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid, also known as a thiazolidinone derivative, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidinone core and a pyrazole moiety, suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is C25H22FN3O4S2 with a molecular weight of approximately 511.6 g/mol. The structure includes functional groups that enhance its biological activity and therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C25H22FN3O4S2 |
Molecular Weight | 511.6 g/mol |
CAS Number | 623934-97-4 |
IUPAC Name | 4-[(5Z)-5-[[3-(4-Ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer progression.
- Receptor Binding : It can potentially modulate receptor activity, influencing signaling pathways associated with inflammation and cancer.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to this one have shown effectiveness against acute leukemia cell lines, demonstrating significant growth inhibition at low concentrations (e.g., IC50 values ranging from 0.3 to 1.2 µM) .
Anti-inflammatory Effects
Thiazolidinones are also noted for their anti-inflammatory properties. The structural components of this compound may allow it to modulate inflammatory pathways effectively, presenting a potential therapeutic avenue for treating inflammatory diseases.
Antimicrobial Properties
Preliminary findings suggest that this compound could possess antimicrobial activity, although further studies are needed to quantify its efficacy against specific pathogens.
Case Studies and Research Findings
- Study on Anticancer Properties : A study demonstrated that thiazolidinone derivatives significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with cell survival .
- Inflammation Inhibition : Another research project investigated the anti-inflammatory effects of thiazolidinones in animal models, revealing substantial reductions in inflammatory markers following treatment with similar compounds .
- Mechanistic Insights : Detailed mechanistic studies showed that these compounds could interfere with the MAPK signaling pathway, which is often constitutively active in many cancers .
Properties
CAS No. |
623935-01-3 |
---|---|
Molecular Formula |
C24H20FN3O4S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C24H20FN3O4S2/c1-2-32-19-9-8-15(12-18(19)25)22-16(14-28(26-22)17-6-4-3-5-7-17)13-20-23(31)27(24(33)34-20)11-10-21(29)30/h3-9,12-14H,2,10-11H2,1H3,(H,29,30)/b20-13- |
InChI Key |
ZFCSINVKAJGYJK-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)F |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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